Cas no 1187785-52-9 (2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one)

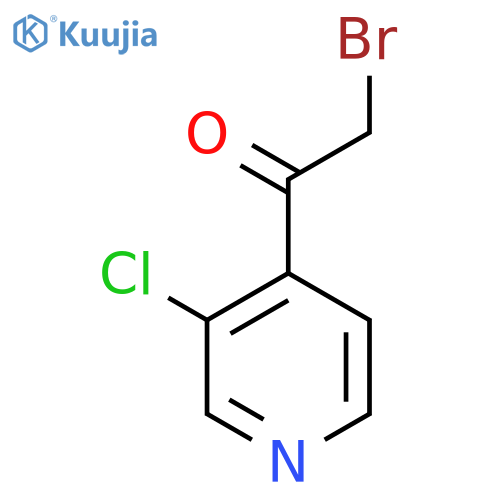

1187785-52-9 structure

商品名:2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one

CAS番号:1187785-52-9

MF:C7H5BrClNO

メガワット:234.477699995041

MDL:MFCD23726343

CID:5186821

PubChem ID:44818836

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one

- Ethanone, 2-bromo-1-(3-chloro-4-pyridinyl)-

-

- MDL: MFCD23726343

- インチ: 1S/C7H5BrClNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2

- InChIKey: XXEHFQMSZFKQAX-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1C=CN=CC=1Cl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 153

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 30

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206861-0.5g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-206861-0.05g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-206861-1g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 1g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-206861-5g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 5g |

$3273.0 | 2023-09-16 | ||

| Enamine | EN300-206861-10g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 10g |

$4852.0 | 2023-09-16 | ||

| Enamine | EN300-206861-0.1g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-206861-1.0g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-206861-5.0g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 5.0g |

$3273.0 | 2023-02-22 | ||

| Enamine | EN300-206861-10.0g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 10.0g |

$4852.0 | 2023-02-22 | ||

| Enamine | EN300-206861-0.25g |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |

1187785-52-9 | 0.25g |

$1038.0 | 2023-09-16 |

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1187785-52-9 (2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量